molecular formula C16H9Cl2N3O B2727712 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476211-12-8

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B2727712
CAS No.: 476211-12-8
M. Wt: 330.17
InChI Key: RSHBZWQDKFHXCZ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with benzimidazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The process might include steps such as purification through recrystallization or chromatography to ensure the compound’s purity meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol
  • 2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
  • 2-(1H-benzo[d]imidazol-2-yl)benzenesulfonic acid

Uniqueness

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenyl group and the benzimidazole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

476211-12-8

Molecular Formula

C16H9Cl2N3O

Molecular Weight

330.17

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H9Cl2N3O/c17-10-5-9(6-11(18)7-10)15(22)12(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-12-

InChI Key

RSHBZWQDKFHXCZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N

solubility

not available

Origin of Product

United States

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